![molecular formula C8H13ClF3N3 B2535116 4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride CAS No. 2287280-35-5](/img/structure/B2535116.png)
4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride
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Overview
Description
“4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride” is a chemical compound with the CAS Number: 2219407-49-3 . It has a molecular weight of 229.63 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with two photoreactive groups was synthesized by the coupling reaction of 3-(4-(bromomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine in the presence of silver oxide in DMSO .
Molecular Structure Analysis
The InChI Code for a similar compound, “3-((3-(trifluoromethyl)-3H-diazirin-3-yl)methyl)piperidine hydrochloride”, is 1S/C8H12F3N3.ClH/c9-8(10,11)7(13-14-7)4-6-2-1-3-12-5-6;/h6,12H,1-5H2;1H .
Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 229.63 .
Scientific Research Applications
Chemical Probe Synthesis
- Application : Researchers use this compound to create chemical probes for studying protein interactions, receptor binding, and drug-target interactions. By attaching it to specific ligands, they can selectively modify biological molecules and investigate their functions .
Antigen Structure Determination
- Application : Scientists employ it to rapidly and accurately generate antigen structures. By linking it to proteins or peptides, they can identify binding sites and study protein-protein interactions .
Photoaffinity Labeling
- Application : Researchers use it to label specific proteins or receptors in complex mixtures. Upon UV exposure, the diazirine forms covalent bonds with nearby amino acids, allowing precise identification of binding partners .
Drug Discovery and Target Validation
- Application : By incorporating 4-((3-(Trifluoromethyl)-3H-diazirin-3-yl)methyl)piperidine hydrochloride into ligands, scientists can validate drug targets. The covalent modification provides insights into binding sites and potential therapeutic interactions .
Structural Biology
- Application : Researchers use this compound to map protein-protein interactions, ligand-receptor binding, and enzyme-substrate interactions. Its photoaffinity properties aid in understanding molecular structures and dynamics .
Chemical Biology Experiments
- Application : In chemical biology studies, this compound serves as a versatile building block. Researchers combine it with other functional groups to create customized probes for specific biological questions .
Safety and Hazards
The compound is considered hazardous and has several safety precautions associated with it. It has the GHS07 pictogram and the signal word “Warning” is used to indicate its hazards . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-[[3-(trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3.ClH/c9-8(10,11)7(13-14-7)5-6-1-3-12-4-2-6;/h6,12H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDXWZYJROYXIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2(N=N2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride |
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